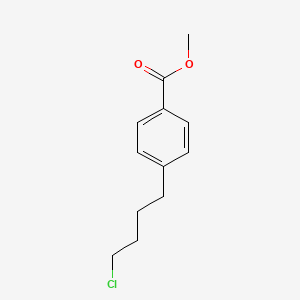
Methyl 4-(4-chlorobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorobutyl)benzoate is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the para position of the benzene ring is substituted with a 4-chlorobutyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-chlorobutyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(4-chlorobutyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts alkylation of methyl benzoate with 1-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the 4-chlorobutyl group to the benzene ring, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-(4-hydroxybutyl)benzoate.
Oxidation: Formation of 4-(4-chlorobutyl)benzoic acid.
Reduction: Formation of 4-(4-chlorobutyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(4-chlorobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorobutyl)benzoate depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the ester group is transformed into different functional groups, altering the compound’s chemical properties.
Comparison with Similar Compounds
Methyl 4-(4-chlorobutyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 4-iodobenzoate: Contains an iodine atom in place of the chlorine atom.
Methyl 4-(4-hydroxybutyl)benzoate: Formed by substituting the chlorine atom with a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the benzene ring.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
methyl 4-(4-chlorobutyl)benzoate |
InChI |
InChI=1S/C12H15ClO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
OBYFRRZJOHOUFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















